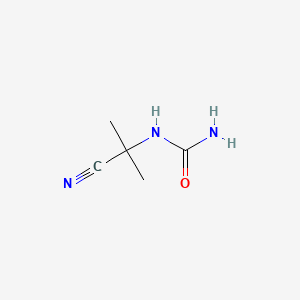
2-(1,3-Benzodioxol-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzodioxol-4-yl)ethanol is an organic compound that features a benzodioxole ring attached to an ethanol group. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses. The benzodioxole ring is a common motif in many natural and synthetic compounds, often associated with biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(1,3-Benzodioxol-4-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of catechol with dihalomethanes in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures (70-75°C) to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow reactions or the use of catalytic systems to enhance yield and efficiency. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Benzodioxol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanol group to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(1,3-Benzodioxol-4-yl)acetaldehyde or 2-(1,3-Benzodioxol-4-yl)acetic acid.
Reduction: 2-(1,3-Benzodioxol-4-yl)ethane.
Substitution: Halogenated or nitro-substituted benzodioxole derivatives.
Applications De Recherche Scientifique
2-(1,3-Benzodioxol-4-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzodioxol-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-Benzodioxol-5-yl)ethanol: Similar structure but with the ethanol group attached at a different position on the benzodioxole ring.
1,3-Benzodioxole-5-ethanol: Another positional isomer with different chemical properties.
3,4-Methylenedioxyphenethylamine: A compound with a similar benzodioxole ring but different functional groups.
Uniqueness
2-(1,3-Benzodioxol-4-yl)ethanol is unique due to its specific substitution pattern on the benzodioxole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Propriétés
Numéro CAS |
214217-67-1 |
|---|---|
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-4-yl)ethanol |
InChI |
InChI=1S/C9H10O3/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h1-3,10H,4-6H2 |
Clé InChI |
XIQOSLLVIUHHOO-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=CC=CC(=C2O1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





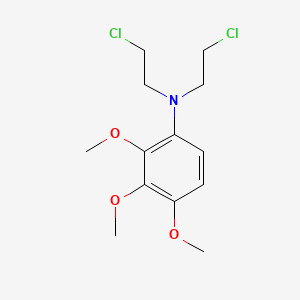
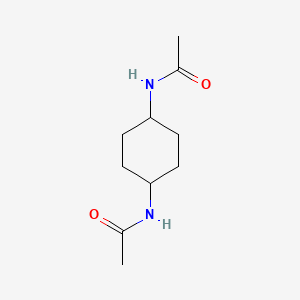

![3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one](/img/structure/B13990625.png)
![Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13990629.png)
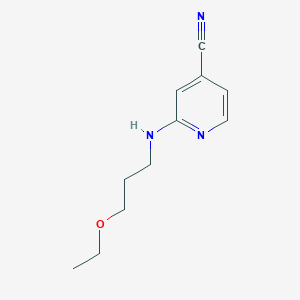
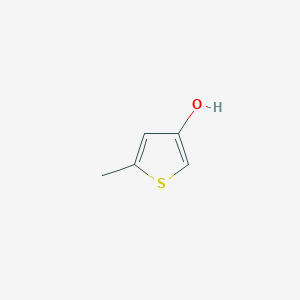
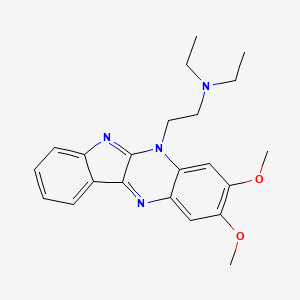
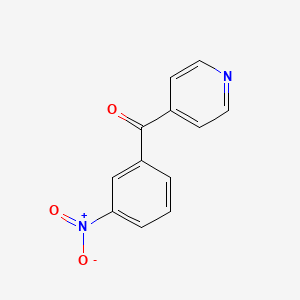
![7-Tert-butyl 1-methyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13990651.png)
